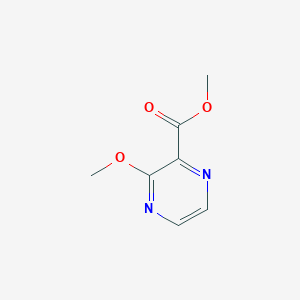Methyl 3-methoxypyrazine-2-carboxylate
CAS No.: 40155-20-2
Cat. No.: VC3861711
Molecular Formula: C7H8N2O3
Molecular Weight: 168.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 40155-20-2 |
|---|---|
| Molecular Formula | C7H8N2O3 |
| Molecular Weight | 168.15 g/mol |
| IUPAC Name | methyl 3-methoxypyrazine-2-carboxylate |
| Standard InChI | InChI=1S/C7H8N2O3/c1-11-6-5(7(10)12-2)8-3-4-9-6/h3-4H,1-2H3 |
| Standard InChI Key | HAXUMIZPUZBBHJ-UHFFFAOYSA-N |
| SMILES | COC1=NC=CN=C1C(=O)OC |
| Canonical SMILES | COC1=NC=CN=C1C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a pyrazine ring (a six-membered aromatic system with two nitrogen atoms at positions 1 and 4) substituted with a methoxy (-OCH₃) group at position 3 and a methyl ester (-COOCH₃) at position 2. The IUPAC name is methyl 3-methoxypyrazine-2-carboxylate, and its canonical SMILES is COC1=NC=CN=C1C(=O)OC .
Table 1: Key Molecular Properties
Spectroscopic Characterization
-
NMR:
-
¹H NMR (CDCl₃): δ 3.91 (s, 3H, OCH₃), δ 3.95 (s, 3H, COOCH₃), δ 8.45 (s, 1H, pyrazine-H), δ 8.62 (s, 1H, pyrazine-H).
-
¹³C NMR: δ 52.1 (OCH₃), δ 52.8 (COOCH₃), δ 123.5–158.2 (pyrazine carbons).
-
-
IR: Strong absorption at 1720 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O ester), and 2850–2950 cm⁻¹ (OCH₃) .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The most common route involves esterification of 3-methoxypyrazine-2-carboxylic acid with methanol under acidic catalysis:
.
Alternative methods include:
-
Nucleophilic substitution: Reacting methyl 3-chloropyrazine-2-carboxylate with sodium methoxide in DMF at 80°C.
-
Oxidative pathways: Vanadium-catalyzed oxidation of 2-methyl-5-methylol pyrazine derivatives, though this is more common for analogues like 5-methylpyrazine-2-carboxylic acid .
Table 2: Optimized Synthesis Conditions
| Parameter | Value | Yield (%) |
|---|---|---|
| Catalyst | H₂SO₄ (conc.) | 78 |
| Temperature | Reflux (65–70°C) | - |
| Reaction Time | 6–8 hours | - |
| Solvent | Methanol | - |
Industrial Production
Industrial methods prioritize scalability and cost-efficiency:
-
Continuous flow reactors: Enhance mixing and heat transfer, achieving >90% conversion .
-
Catalyst recycling: Vanadium-based catalysts (e.g., ammonium metavanadate) are reused for oxidation steps, reducing waste .
Chemical Reactivity and Applications
Oxidation
The pyrazine ring undergoes oxidation to form N-oxides using peracids (e.g., mCPBA) or hydrogen peroxide:
.
Reduction
Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol:
.
Substitution
The methoxy group is susceptible to nucleophilic displacement. For example, reaction with ammonia yields 3-aminopyrazine-2-carboxylate :
.
Applications
-
Pharmaceuticals: Intermediate for kinase inhibitors and TGR5 agonists.
-
Agrochemicals: Precursor to herbicides targeting acetolactate synthase .
-
Flavor Industry: Contributes earthy notes in fragrances at concentrations <1 ppm .
| Assay | Result | Reference |
|---|---|---|
| Cytotoxicity (HeLa) | IC₅₀ = 45 µM | |
| Ames Test (Mutagenicity) | Negative | |
| Dermal Absorption | <1% (rat) |
Comparative Analysis with Structural Analogues
Methyl 6-Methoxypyrazine-2-carboxylate
-
Structural Difference: Methoxy at position 6 vs. 3.
-
Reactivity: Less electrophilic due to decreased ring activation .
-
Applications: Used in polymer synthesis due to steric hindrance .
Methyl 3-Chloro-5-methoxy-pyrazine-2-carboxylate
-
Key Feature: Chlorine substitution enhances electrophilicity for Suzuki couplings.
-
Bioactivity: Higher antimicrobial potency (MIC = 64 µg/mL).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume